![molecular formula C11H15BO3 B567577 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid CAS No. 1256358-62-9](/img/structure/B567577.png)

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

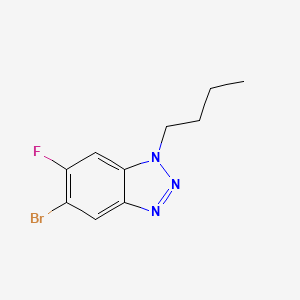

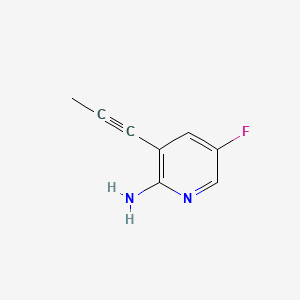

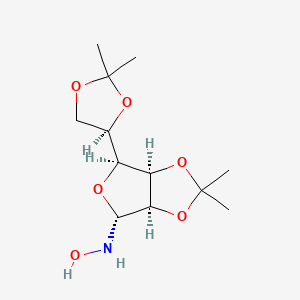

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . The CAS Number of this compound is 1256358-62-9 and its linear formula is C11H15BO3 .

Molecular Structure Analysis

The molecular weight of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is 206.05 . The InChI Code is 1S/C11H15BO3/c13-12(14)11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,13-14H,1-2,7-8H2 .Scientific Research Applications

Suzuki–Miyaura Coupling

Phenylboronic acids are widely used in Suzuki–Miyaura coupling reactions. These reactions involve the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The resulting products are valuable intermediates for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid, are known to participate in numerous cross-coupling reactions . They serve as a source of a phenyl group, which can be coupled with other organic compounds in the presence of a catalyst .

Mode of Action

The mode of action of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is likely related to its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid compound interacts with a metal catalyst, such as palladium, and another organic compound. The boronic acid donates a phenyl group to the other organic compound, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid may participate, is a key biochemical pathway. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and polymers . The reaction results in the formation of a new carbon-carbon bond, which can lead to the creation of more complex organic molecules .

Pharmacokinetics

The compound’s molecular weight is reported to be 20605 , which may influence its pharmacokinetic properties.

Result of Action

The primary result of the action of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of more complex organic molecules, which may have various biological activities .

Action Environment

The action of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst, the pH of the reaction environment, and the temperature . The reaction is known for its mild and functional group tolerant conditions , suggesting that it can occur effectively in a variety of environments.

properties

IUPAC Name |

[4-(cyclopropylmethoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-12(14)11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,13-14H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKALLDBPFOOKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCC2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681351 |

Source

|

| Record name | {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-62-9 |

Source

|

| Record name | {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)